4-Methoxy-2,5,6-trichloroisophthalonitrile
Overview
Description
Molecular Structure Analysis
Cl | Cl--C--Cl | OCH₃
Chemical Reactions Analysis
- Biodegradation : Bacterial strains, such as Ochrobactrum lupini TP-D1, can convert the cyano group in TPN into amide groups, yielding new metabolites (e.g., methyl 2,5,6-trichloro-3-cyano-4-methoxy-benzoate and methyl 3-cyano-2,4,5,6-tetrachlorobenzoate) .
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Reactions and Derivatization : A study by Zhang, Akhtar, and Khan (1983) reported the production of 4-methoxy-2,5,6-trichloroisophthalonitrile as a result of the reaction between diazomethane and chlorothalonil. This suggests its use in chemical derivatization processes, particularly in the presence of chlorothalonil and its hydroxy metabolite (Zhang, Akhtar, & Khan, 1983).
Agricultural Residue Analysis : Mukherjee and Gopal (1995) developed a methodology for estimating chlorothalonil and its metabolite, 4-methoxy-2,5,6-trichloroisophthalonitrile, in mustard crops. This is relevant for agricultural residue analysis and ensuring food safety (Mukherjee & Gopal, 1995).
Biodegradation and Environmental Impact : Shi et al. (2011) explored the degradation of chlorothalonil by a bacterial strain and identified 4-methoxy-2,5,6-trichloroisophthalonitrile among the new metabolites. This finding is significant for understanding the environmental impact and biodegradation pathways of chlorothalonil (Shi et al., 2011).
Microbial Reductive Dechlorination : Qiao et al. (2022) demonstrated that 4-hydroxy-chlorothalonil undergoes microbial reductive dechlorination. The study highlights the role of specific bacterial species in this process, which could be relevant for bioremediation strategies (Qiao et al., 2022).
Gastrointestinal Microflora and Metabolism : Hillenweck et al. (1997) investigated the biotransformation of chlorothalonil by gastrointestinal microflora in different species, including the formation of 4-methoxy-2,5,6-trichloroisophthalonitrile. This study is crucial for understanding how chlorothalonil and its derivatives are metabolized in living organisms (Hillenweck et al., 1997).
Mechanism of Action
properties
IUPAC Name |
2,4,5-trichloro-6-methoxybenzene-1,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl3N2O/c1-15-9-5(3-14)6(10)4(2-13)7(11)8(9)12/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQSHXVXPDJKJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206152 | |
Record name | 4-Methoxy-2,5,6-trichloroisophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10206152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57531-87-0 | |
Record name | 4-Methoxy-2,5,6-trichloroisophthalonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057531870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxy-2,5,6-trichloroisophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10206152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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